(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
The compound (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a benzothiazole-acrylamide hybrid featuring a 3-nitrophenyl group conjugated via an (E)-configured acrylamide linkage. The benzothiazole core is substituted with a 2-methoxyethyl group at position 3 and a methyl group at position 6, forming a stabilized ylidene structure.
Properties
IUPAC Name |
(E)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-6-8-17-18(12-14)28-20(22(17)10-11-27-2)21-19(24)9-7-15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3/b9-7+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZLXMPMXLIKT-RVPNIMQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-methylbenzo[d]thiazole, and 3-nitrobenzaldehyde. The key steps may involve:
Formation of the benzo[d]thiazole core: This can be achieved through a cyclization reaction involving 2-methoxyethylamine and a suitable precursor.
Aldol condensation: The benzo[d]thiazole derivative can undergo aldol condensation with 3-nitrobenzaldehyde to form the acrylamide moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
(a) Benzothiazole vs. Thiadiazole Derivatives
- Target Compound : The benzothiazole core provides aromaticity and π-stacking capability. The 2-methoxyethyl and 6-methyl groups enhance solubility and steric bulk compared to simpler analogs .
- Thiadiazole Analogs: Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (g) replace benzothiazole with a thiadiazole ring. This reduces aromaticity but introduces additional nitrogen atoms, altering electronic properties (e.g., IR carbonyl peaks at 1690 and 1638 cm⁻¹ vs. benzothiazole’s typical ~1650 cm⁻¹) .
(b) Benzothiazine Derivatives
- Example: (2Z)-2-(4-methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one () replaces the acrylamide with a thiazinone ring.
Substituent Effects
(a) Acrylamide Linkage
- 3-Nitrophenyl Group : The target compound’s 3-nitrophenyl group is electron-withdrawing, enhancing electrophilicity for nucleophilic interactions. In contrast, analogs like (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide () feature a benzodioxole group, which is electron-rich and may improve metabolic stability .
- Methoxyethyl vs. Methyl Substituents : The 2-methoxyethyl group in the target compound likely improves solubility (logP reduction) compared to simpler methyl-substituted benzothiazoles (e.g., ’s 4-methoxy-3,7-dimethyl analog) .
(b) Heterocyclic Side Chains
Physicochemical and Spectroscopic Data Comparison
Biological Activity
The compound (2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C19H20N4O3S
- Molecular Weight: 372.46 g/mol
Structural Characteristics
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the nitrophenyl and methoxyethyl substituents enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and repair.
- Mechanism of Action: The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been documented to inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Benzothiazole derivatives are noted for their effectiveness against a range of microbial pathogens.
- Research Findings: A study demonstrated that benzothiazole-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. Research has shown that certain benzothiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Studies: In vitro studies have indicated that these compounds can reduce the production of inflammatory mediators in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis of Biological Activities
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.
Animal Models
Animal studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results suggest promising activity against tumor growth in xenograft models.
Future Directions
Further research is warranted to explore the full spectrum of biological activities, optimal dosing regimens, and potential side effects. Investigating the structure-activity relationship (SAR) will also be crucial for developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
